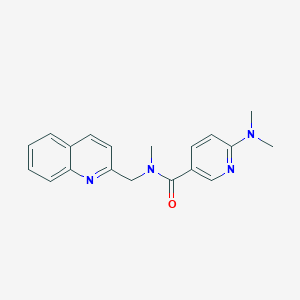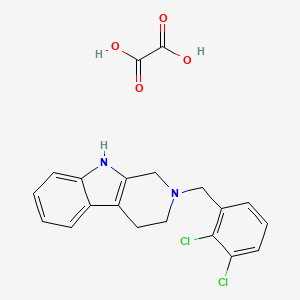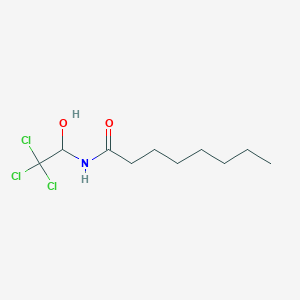
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide, also known as DMNQ, is a synthetic compound that has been extensively studied in the field of biochemistry and pharmacology. DMNQ is a redox-active compound that can transfer electrons to oxygen, generating reactive oxygen species (ROS) and inducing oxidative stress. This property has attracted the attention of researchers who are interested in understanding the role of oxidative stress in various biological processes.
Mechanism of Action
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide generates ROS by transferring electrons to oxygen. This process can induce oxidative stress, which can lead to cellular damage and apoptosis. 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been shown to induce oxidative stress by depleting cellular antioxidants, such as glutathione, and by activating redox-sensitive transcription factors, such as nuclear factor kappa B (NF-κB) and activator protein-1 (AP-1).
Biochemical and Physiological Effects:
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the activation of inflammatory pathways, and the modulation of cellular signaling pathways. 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has also been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has several advantages for laboratory experiments, including its ability to induce oxidative stress in various cell types and its well-established mechanism of action. However, 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide also has some limitations, including its potential toxicity and the need for appropriate controls to ensure that observed effects are due to 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide-induced oxidative stress and not other factors.
Future Directions
There are several future directions for research on 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide, including the development of new synthetic methods for 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide and the identification of new cellular targets for 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide-induced oxidative stress. Additionally, researchers could investigate the potential therapeutic applications of 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide in various disease models, including cancer, neurodegenerative diseases, and cardiovascular disease. Finally, researchers could explore the potential use of 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide as a tool to study the role of oxidative stress in various biological processes.
Synthesis Methods
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide can be synthesized using various methods, including the reaction of 2-chloro-N-methyl-N-(2-quinolinylmethyl)acetamide with dimethylamine and subsequent oxidation with manganese dioxide. Another method involves the reaction of 6-amino-N-methyl-N-(2-quinolinylmethyl)nicotinamide with dimethyl sulfate and subsequent oxidation with potassium permanganate.
Scientific Research Applications
6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been used extensively in scientific research to study the role of oxidative stress in various biological processes. 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has been shown to induce oxidative stress in various cell types, including endothelial cells, smooth muscle cells, and cancer cells. 6-(dimethylamino)-N-methyl-N-(2-quinolinylmethyl)nicotinamide has also been used to study the role of oxidative stress in various disease models, including atherosclerosis, cancer, and neurodegenerative diseases.
properties
IUPAC Name |
6-(dimethylamino)-N-methyl-N-(quinolin-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-22(2)18-11-9-15(12-20-18)19(24)23(3)13-16-10-8-14-6-4-5-7-17(14)21-16/h4-12H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIGXEVRHBYMOEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)C(=O)N(C)CC2=NC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]thio}quinoline](/img/structure/B5085360.png)
![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)

![6-ethyl-2-[(4-isopropylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5085377.png)
![1-[3-(2,6-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B5085381.png)
![4-({4-[(4-carboxyphenyl)sulfonyl]phenyl}thio)phthalic acid](/img/structure/B5085386.png)
![2-{[5-(2-ethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5085388.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-methoxybenzamide](/img/structure/B5085399.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-2-thiophenecarboxamide](/img/structure/B5085405.png)
![3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5085412.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B5085447.png)
![3-amino-N-{3-[(2-hydroxyethyl)sulfonyl]phenyl}benzamide hydrochloride](/img/structure/B5085448.png)
![2-nitro-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5085456.png)